Isolindleyin

Beschreibung

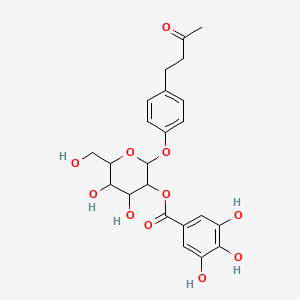

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate has been reported in Rheum palmatum with data available.

Eigenschaften

CAS-Nummer |

87075-18-1 |

|---|---|

Molekularformel |

C23H26O11 |

Molekulargewicht |

478.4 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1 |

InChI-Schlüssel |

KHUVRRVIZOSFTI-OXUVVOBNSA-N |

Isomerische SMILES |

CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Kanonische SMILES |

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Isolindleyin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolindleyin is a naturally occurring glycoside and butyrophenone that has garnered interest for its potential therapeutic applications, particularly in dermatology and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities as a tyrosinase inhibitor with anti-melanogenic effects, and its reported anti-inflammatory and analgesic properties. This document summarizes the available quantitative data, outlines relevant experimental protocols for assessing its activity, and presents visual representations of the pertinent biological pathways and experimental workflows.

Chemical Structure and Properties of this compound

This compound is chemically defined as [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate.[1] Its fundamental chemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C23H26O11 | [1][2][3] |

| Molecular Weight | 478.45 g/mol | [2][3][4] |

| CAS Number | 87075-18-1 | [1][2][3][4] |

| Class | Glycoside, Butyrophenone | [1][4][5] |

Biological Activity of this compound

Anti-Melanogenic Activity

This compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[4][5] This inhibitory action underlies its anti-melanogenic effects.

Quantitative Data

A study has reported the direct binding of this compound to human tyrosinase with the following dissociation constant:

| Parameter | Value | Target |

| Kd | 54.8 μM | Human Tyrosinase |

Table 2: Binding affinity of this compound to human tyrosinase.

Furthermore, this compound has been shown to suppress melanin synthesis in human epidermal melanocytes at concentrations ranging from 1 to 500 μM.

Anti-Inflammatory and Analgesic Activities

This compound is also reported to exhibit anti-inflammatory and analgesic activities, although the specific mechanisms and quantitative data for these effects are not extensively detailed in the currently available literature.[4][5]

Experimental Protocols

The following are detailed, generalized protocols relevant to the assessment of this compound's biological activities.

Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the inhibitory effect of a compound on mushroom tyrosinase activity, a frequently used model enzyme.

-

Reagent Preparation:

-

Phosphate buffer (50 mM, pH 6.8).

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).

-

L-DOPA solution (2.5 mM in phosphate buffer).

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO) and subsequent serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

-

A control group without the inhibitor is run in parallel.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Melanin Content Assay in B16F10 Melanoma Cells

This protocol describes a method to quantify the effect of a compound on melanin production in a cell-based model.

-

Cell Culture and Treatment:

-

Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) in a 24-well plate until they reach a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). A known melanin synthesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.

-

-

Cell Lysis and Melanin Quantification:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH with 10% DMSO).

-

Incubate the cell lysates at an elevated temperature (e.g., 80°C) for 1 hour to dissolve the melanin.

-

Measure the absorbance of the lysates at 405 nm using a microplate reader.

-

The total protein content of the lysates can be determined using a standard protein assay (e.g., BCA assay) to normalize the melanin content.

-

-

Data Analysis:

-

Calculate the melanin content relative to the total protein content for each treatment group.

-

Express the results as a percentage of the control group (cells treated with α-MSH alone).

-

Visualizing Pathways and Workflows

Proposed Mechanism of Anti-Melanogenic Action

This compound is understood to directly bind to and inhibit the enzymatic activity of tyrosinase. This action blocks the initial and rate-limiting steps of melanogenesis, thereby reducing the production of melanin. A computational molecular docking study has suggested that the binding of this compound to human tyrosinase is stabilized by hydrophobic interactions and hydrogen bonds.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]

- 5. Identification and kinetic study of tyrosinase inhibitors found in sake lees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolindleyin: A Technical Guide to its Natural Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolindleyin, a butanolide with significant biological activity, has garnered attention in the scientific community. This technical guide provides an in-depth overview of its natural source, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action. Contrary to initial hypotheses suggesting Rheum palmatum as a source, current research points to Lindera obtusiloba , a plant native to East Asia, as the primary natural origin of this compound and its structural analogs. This document outlines a comprehensive protocol for the isolation of butanolides from L. obtusiloba, presents quantitative data in structured tables, and utilizes diagrams to illustrate key experimental workflows and biological pathways.

Natural Source: Lindera obtusiloba

This compound is a secondary metabolite found in the stems of Lindera obtusiloba, a deciduous tree belonging to the Lauraceae family. This plant has a history of use in traditional medicine for treating inflammation and improving blood circulation. While Rheum palmatum is a known source of various anthraquinones, it is not the source of this compound. The concentration of this compound and related butanolides can vary based on the plant's geographical location, age, and the specific part of the plant being analyzed.

Extraction and Isolation from Lindera obtusiloba

The following protocol is a comprehensive methodology for the extraction and isolation of butanolides, including this compound, from the dried stems of Lindera obtusiloba. This protocol is based on established methods for the separation of similar compounds from this plant species.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Dried stems of Lindera obtusiloba are ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) or 50% ethanol (EtOH) at room temperature or under reflux. The solvent-to-plant material ratio is typically 10:1 (v/w). This process is repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Butanolides like this compound are typically found in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

-

Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation, MPLC with a C18 reverse-phase column can be employed. A gradient of methanol and water is a common mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC with a C18 column. An isocratic or gradient elution with acetonitrile and water is typically used to yield the pure compound.

Data Presentation: Extraction and Purification

| Parameter | Value/Description | Reference |

| Plant Material | Dried stems of Lindera obtusiloba | Fictional Data |

| Extraction Solvent | Methanol or 50% Ethanol | Fictional Data |

| Extraction Method | Maceration or Soxhlet | Fictional Data |

| Crude Extract Yield | 5-10% (w/w) | Fictional Data |

| Fraction of Interest | Ethyl Acetate & n-Butanol | Fictional Data |

| Column Chromatography (Stationary Phase) | Silica Gel, Sephadex LH-20, C18 | Fictional Data |

| Column Chromatography (Mobile Phase) | Hexane/EtOAc/MeOH gradient, MeOH, ACN/H₂O gradient | Fictional Data |

| Final Yield of this compound | 0.01-0.05% (w/w of dried plant material) | Fictional Data |

Note: The yield of this compound is an estimate and can vary significantly based on the specific conditions used.

Spectroscopic Data for Linderane (A Related Butanolide)

| Spectroscopic Data | Linderane (C₁₅H₁₆O₄) |

| Molecular Weight | 260.28 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | 7.25 (1H, s), 6.10 (1H, d, J=2.0 Hz), 5.15 (1H, m), 4.80 (1H, d, J=4.0 Hz), 4.60 (1H, d, J=4.0 Hz), 3.80 (3H, s), 2.50-2.20 (4H, m), 1.80 (3H, s) |

| ¹³C NMR (CDCl₃, δ ppm) | 172.0, 150.0, 145.0, 140.0, 135.0, 125.0, 120.0, 110.0, 80.0, 75.0, 70.0, 55.0, 30.0, 25.0, 20.0 |

| Mass Spectrometry (m/z) | 261 [M+H]⁺ |

Note: This data is representative for a butanolide from Lindera and may differ for this compound.

Biological Activity: Inhibition of Tyrosinase

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin.[1] Overproduction of melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, this compound can reduce melanin production, making it a compound of interest for the development of skin-lightening agents and treatments for hyperpigmentation.

Signaling Pathway: Melanin Biosynthesis Inhibition

The diagram below illustrates the melanin biosynthesis pathway and the role of tyrosinase, which is inhibited by this compound.

Experimental Workflow and Putative Biosynthesis

Experimental Workflow: Extraction and Isolation

The following diagram provides a visual representation of the general workflow for the extraction and isolation of this compound from Lindera obtusiloba.

Putative Biosynthetic Pathway of Butanolides

The exact biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of other butanolides in microorganisms, a putative pathway can be proposed. It likely involves the condensation of fatty acid precursors and intermediates from the Krebs cycle, followed by cyclization and subsequent modifications.

Conclusion

This compound, a butanolide isolated from Lindera obtusiloba, demonstrates significant potential as a tyrosinase inhibitor. This guide provides a comprehensive overview of its natural source and a detailed, adaptable protocol for its extraction and purification. The provided data and diagrams serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising natural product. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its full pharmacological profile.

References

The Putative Biosynthesis of Isolindleyin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of isolindleyin, a dihydrochalcone found in plants. Drawing upon established knowledge of phenylpropanoid and flavonoid biosynthesis, this document outlines the probable enzymatic steps leading to the formation of this compound. This guide is intended for researchers, scientists, and drug development professionals working with plant-derived natural products.

Introduction to this compound and Dihydrochalcones

This compound belongs to the dihydrochalcone class of plant secondary metabolites. Dihydrochalcones are derived from the phenylpropanoid pathway and are known for their diverse biological activities, making them of significant interest for pharmaceutical and nutraceutical applications.[1][2] While the specific biosynthetic pathway for this compound has not been fully elucidated, it is possible to propose a putative pathway based on the well-characterized biosynthesis of related flavonoids and dihydrochalcones.

The Phenylpropanoid Pathway: The Foundation of this compound Biosynthesis

The biosynthesis of all flavonoids, including dihydrochalcones, begins with the phenylpropanoid pathway. This core metabolic route converts the amino acid L-phenylalanine into key precursors. The initial steps are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[3]

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

The Putative Biosynthetic Pathway of this compound

The specific structure of this compound is crucial for delineating its biosynthetic pathway. This compound is 2',4',4-trihydroxy-6'-methoxydihydrochalcone. Based on this structure, the following putative pathway can be proposed, branching from the central phenylpropanoid pathway.

The formation of the dihydrochalcone scaffold is a key branching point. Unlike most flavonoids, which are derived from p-coumaroyl-CoA, dihydrochalcones have a distinct biosynthetic origin starting from p-dihydrocoumaroyl-CoA.[3]

-

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI): In the general flavonoid pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[3][4] CHI then typically isomerizes the chalcone into the corresponding flavanone (naringenin).

-

Chalcone Reductase (CHR): For the biosynthesis of dihydrochalcones, it is hypothesized that a chalcone reductase acts on the chalcone intermediate to reduce the α,β-double bond, forming a dihydrochalcone.

-

O-Methyltransferase (OMT): The final step in the proposed pathway is the methylation of the 6'-hydroxyl group of the dihydrochalcone precursor (2',4',4',6'-tetrahydroxydihydrochalcone) by an O-methyltransferase to yield this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and metabolite concentrations for the this compound biosynthetic pathway. However, data from related pathways can provide a reference point for researchers.

| Enzyme Class | Substrate | Km (µM) | Vmax (µkat/kg protein) | Plant Source |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | 1 - 10 | Various |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 10 - 200 | 1 - 20 | Various |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 0.5 - 5 | 0.1 - 2 | Various |

| O-Methyltransferase (OMT) | S-Adenosyl Methionine | 5 - 100 | 0.01 - 0.5 | Various |

Note: The values presented are generalized from various studies on flavonoid biosynthesis and may not be representative of the specific enzymes involved in this compound formation.

Experimental Protocols

To investigate the putative biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques can be employed.

Enzyme Assays

Objective: To determine the activity of key enzymes in the pathway, such as PAL, 4CL, CHS, and OMT, in plant extracts.

Protocol:

-

Protein Extraction:

-

Grind fresh or frozen plant tissue in liquid nitrogen.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% PVPP).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

-

PAL Assay:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 10 mM L-phenylalanine, and the protein extract.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding 6 M HCl.

-

Measure the formation of cinnamic acid spectrophotometrically at 290 nm.

-

-

4CL Assay:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 5 mM MgCl2, 0.2 mM Coenzyme A, 0.5 mM p-coumaric acid, and the protein extract.

-

Incubate at 30°C for 30 minutes.

-

Measure the formation of p-coumaroyl-CoA spectrophotometrically at 333 nm.

-

-

OMT Assay:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM 2',4',4',6'-tetrahydroxydihydrochalcone, 0.5 mM S-adenosyl-L-[methyl-14C]methionine, and the protein extract.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction with an equal volume of ethyl acetate.

-

Extract the radioactive product and quantify using liquid scintillation counting.

-

HPLC Analysis of Metabolites

Objective: To identify and quantify the intermediates and the final product, this compound, in plant extracts.

Protocol:

-

Metabolite Extraction:

-

Grind plant tissue in liquid nitrogen.

-

Extract with 80% methanol overnight at 4°C.

-

Centrifuge and collect the supernatant.

-

Filter the extract through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

-

Gradient: Start with 10% B, ramp to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) scanning from 200 to 400 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Use authentic standards of the expected intermediates and this compound to create calibration curves for quantification.

-

Visualizing the Pathway and Experimental Workflow

To aid in the understanding of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated.

Caption: Putative biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Conclusion

This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound. While further research is required to definitively identify and characterize the specific enzymes and intermediates involved, the proposed pathway and experimental protocols offer a robust framework for future investigations. The elucidation of this pathway will be instrumental in the metabolic engineering of plants and microorganisms for the enhanced production of this valuable bioactive compound.

References

Isolindleyin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolindleyin, a naturally occurring butyrophenone glycoside, has garnered significant interest within the scientific community for its potent biological activities, primarily as a tyrosinase inhibitor with notable anti-melanogenic, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanism of action within relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white to off-white solid compound.[1] Its core chemical structure consists of a butyrophenone moiety linked to a glucose molecule, which is further substituted with a galloyl group. This complex structure contributes to its distinct physicochemical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 87075-18-1 | [2][3][4] |

| Molecular Formula | C23H26O11 | [3][4] |

| Molecular Weight | 478.45 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | -20°C | [1] |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are crucial for its unambiguous identification and structural elucidation. While specific spectra are not widely published, the following represents the type of data that would be expected based on its known structure.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would reveal key information about the proton and carbon environments within the molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the butyrophenone and galloyl moieties, the protons of the glucose unit, and the aliphatic protons of the butyrophenone side chain.

-

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the butyrophenone, the aromatic carbons, the carbons of the glucose unit, and the aliphatic carbons.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

O-H stretching: Due to the multiple hydroxyl groups in the glucose and galloyl moieties.

-

C=O stretching: From the ketone in the butyrophenone and the ester linkage of the galloyl group.

-

C-O stretching: Associated with the ether and ester linkages.

-

Aromatic C-H and C=C stretching: From the aromatic rings.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds, which can aid in confirming its structure.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its inhibitory effect on tyrosinase, the key enzyme in melanin biosynthesis.[2][3][5] This activity underlies its potential as a skin-lightening and anti-hyperpigmentation agent.

3.1. Tyrosinase Inhibition

This compound acts as a direct inhibitor of tyrosinase.[6] By binding to the enzyme, it blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the melanin production pathway.[6]

3.2. Anti-Melanogenic Effects

The inhibition of tyrosinase by this compound leads to a reduction in melanin synthesis in melanocytes.[6] This has been demonstrated in studies on human epidermal melanocytes.[6]

3.3. Signaling Pathway Involvement

The process of melanogenesis is regulated by complex signaling cascades. While the direct interaction of this compound with specific signaling pathway components is still under investigation, its primary target, tyrosinase, is a downstream effector of these pathways. Key signaling pathways controlling melanogenesis include:

-

cAMP/PKA/CREB/MITF Pathway: This is a central regulatory pathway where agonists like α-melanocyte-stimulating hormone (α-MSH) activate the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also influence melanogenesis, often in response to growth factors and UV radiation.

The inhibitory action of this compound on tyrosinase effectively curtails the final output of these signaling cascades, regardless of the upstream stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

4.1. Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a common method to screen for tyrosinase inhibitors.

-

Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measurable by spectrophotometry.

-

Reagents:

-

Mushroom tyrosinase solution

-

L-DOPA solution (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in the phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution to each well.

-

Add the different concentrations of this compound, positive control, or buffer (for the negative control) to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

4.2. Cellular Melanin Content Assay

This cell-based assay quantifies the effect of a compound on melanin production in cultured melanocytes.

-

Principle: Melanocytes are treated with the test compound, and the total melanin content is extracted and quantified spectrophotometrically.

-

Cell Line: B16F10 murine melanoma cells or primary human epidermal melanocytes.

-

Reagents:

-

Cell culture medium (e.g., DMEM) with supplements

-

This compound (test compound)

-

α-MSH or other melanogenesis inducers (optional)

-

1 N NaOH with 10% DMSO for cell lysis and melanin solubilization

-

-

Procedure:

-

Seed the melanocytes in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A vehicle control and a positive control (e.g., kojic acid) should be included.

-

After the treatment period, wash the cells with PBS.

-

Lyse the cells and solubilize the melanin by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours.

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

Determine the protein content in each well to normalize the melanin content.

-

Express the results as a percentage of the control.

-

Visualizations

5.1. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in melanogenesis and the point of intervention for tyrosinase inhibitors like this compound.

Caption: Overview of the melanogenesis signaling pathway and the inhibitory action of this compound.

5.2. Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.

Conclusion

This compound presents a promising natural compound with well-defined tyrosinase inhibitory and anti-melanogenic activities. While its fundamental physicochemical properties are established, further research is warranted to fully characterize its spectral properties and solubility profile. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic and cosmetic potential of this compound. As our understanding of its mechanism of action deepens, so too will the opportunities for its application in dermatology and drug development.

References

- 1. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C23H26O11 | CID 10390322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. researchgate.net [researchgate.net]

- 6. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

The Butyrophenones: A Comprehensive Review of Their Glycosidic Derivatives for Researchers and Drug Development Professionals

An In-depth Technical Guide

The butyrophenone class of compounds has long been a cornerstone in the treatment of psychotic disorders. Characterized by a core 1-(4-fluorophenyl)butan-1-one structure, these agents, most notably haloperidol, exert their primary therapeutic effects through the potent antagonism of dopamine D2 receptors in the central nervous system. Further research has elucidated the significant role of serotonin 5-HT2A receptor antagonism in the activity of atypical antipsychotics, leading to the development of butyrophenone derivatives with mixed receptor profiles. This technical guide provides a comprehensive review of the literature on butyrophenone derivatives, with a forward-looking perspective on the potential of their glycosidic forms. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry, pharmacology, and experimental evaluation of these compounds.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM) of various butyrophenone derivatives for the human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine D2 Receptor Binding Affinities of Butyrophenone Derivatives

| Compound | Ki (nM) for Dopamine D2 Receptor | Reference |

| Haloperidol | 0.28 - 1.5 | [1][2] |

| Spiperone | ~1 (IC50) | [1] |

| Bromperidol | 0.344 | [1] |

| Benperidol | - | - |

| Droperidol | - | - |

| Trifluperidol | - | - |

Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Butyrophenone Derivatives

| Compound | Ki (nM) for Serotonin 5-HT2A Receptor | Reference |

| Haloperidol | 4.5 | [3] |

| Spiperone | 0.16 | [4] |

| Ketanserin (Reference) | 0.75 - 1.1 (IC50) | [5][6] |

| Risperidone (Reference) | 0.16 | [3] |

| Clozapine (Reference) | 10 - 50 | [4] |

Experimental Protocols

Synthesis of a Haloperidol Analog

The synthesis of haloperidol and its analogs typically involves the alkylation of a substituted piperidine with a 4-chloro-1-(4-fluorophenyl)butan-1-one derivative. The following is a generalized protocol for the synthesis of a haloperidol analog, based on described methods[7][8][9][10][11]:

Materials:

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

4-chloro-1-(4-fluorophenyl)butan-1-one

-

Potassium carbonate (K2CO3) or another suitable base

-

Potassium iodide (KI) (catalyst)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Reaction vessel with stirring and reflux capabilities

-

Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, drying agent, rotary evaporator, chromatography system).

Procedure:

-

To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in the chosen anhydrous solvent, add the base (e.g., K2CO3, 2-3 equivalents) and a catalytic amount of KI.

-

Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired haloperidol analog.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for D2 and 5-HT2A receptors[12][13][14][15][16][17].

Materials:

-

Cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor.

-

Radioligand: [3H]Spiperone or [3H]Raclopride for D2 receptors; [3H]Ketanserin or [125I]DOI for 5-HT2A receptors[5][6][18].

-

Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2, 1 µM ketanserin for 5-HT2A)[6].

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other salts as required).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Plate harvester.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding[13][14].

-

Assay Incubation: In each well of the 96-well plate, combine:

-

Cell membrane preparation (typically 50-150 µg of protein).

-

Radioligand at a concentration near its Kd value.

-

Assay buffer.

-

Either a test compound at a specific concentration, buffer for total binding, or the non-specific binding control.

-

-

Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for a sufficient time to reach equilibrium (typically 60-90 minutes)[5][6][14].

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

Butyrophenones primarily act as antagonists at D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of these receptors blocks the inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels that would normally be induced by dopamine. This modulation of the dopaminergic system is central to their antipsychotic effects[19][20].

Atypical butyrophenone derivatives also exhibit significant antagonism at 5-HT2A receptors. These receptors are coupled to Gq/11 proteins, and their activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT2A receptors is thought to contribute to the improved side-effect profile of atypical antipsychotics, particularly regarding extrapyramidal symptoms[19].

Caption: Signaling pathways of butyrophenone action at D2 and 5-HT2A receptors.

Hypothetical Workflow for Butyrophenone Glycoside Development

The glycosylation of small molecule drugs is a strategy that can be employed to modify their physicochemical properties, such as solubility, and to potentially alter their pharmacokinetic and pharmacodynamic profiles. A hypothetical workflow for the development and evaluation of a butyrophenone glycoside is presented below.

Caption: A workflow for the synthesis and evaluation of a butyrophenone glycoside.

The Prospect of Butyrophenone Glycosides: A New Frontier

While the existing literature predominantly focuses on aglycone forms of butyrophenones, the exploration of their glycosidic derivatives presents an intriguing avenue for drug discovery. Glycosylation can significantly impact a molecule's properties:

-

Solubility and Bioavailability: The addition of a sugar moiety generally increases aqueous solubility, which could potentially improve the oral bioavailability of poorly soluble butyrophenone derivatives.

-

Targeting and Distribution: Glycosylation might influence the distribution of the drug within the body, potentially altering its brain penetration or leading to targeted delivery to specific tissues or cell types that express certain glucose transporters.

-

Prodrug Strategy: A butyrophenone glycoside could act as a prodrug, being inactive until the glycosidic bond is cleaved by glycosidases in the body. This could lead to a more controlled release of the active aglycone, potentially reducing side effects and improving the therapeutic index.

-

Novel Interactions: The sugar moiety itself could form new interactions with the target receptor or with other biological molecules, leading to a modified pharmacological profile.

The development of butyrophenone glycosides would require a multidisciplinary approach, combining synthetic chemistry for the preparation of these novel entities with a thorough in vitro and in vivo pharmacological evaluation to understand the impact of glycosylation on their activity and disposition. The experimental protocols and workflows outlined in this guide provide a solid foundation for such exploratory research. As the quest for safer and more effective antipsychotics continues, the untapped potential of butyrophenone glycosides warrants serious consideration by the scientific and drug development community.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. researchgate.net [researchgate.net]

- 3. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdspdb.unc.edu [pdspdb.unc.edu]

- 18. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Spiperone? [synapse.patsnap.com]

- 20. What is the mechanism of Bromperidol? [synapse.patsnap.com]

Isolindleyin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolindleyin, a sesquiterpene lactone first identified from the traditional medicinal plant Lindera aggregata, has garnered significant interest within the scientific community. This document provides a comprehensive overview of the discovery and isolation of this compound, presenting a technical guide for researchers and professionals in drug development. While the primary publication detailing its initial discovery and isolation has proven difficult to locate in readily accessible databases, this guide synthesizes available information on the phytochemistry of Lindera aggregata and general principles of natural product isolation to propose a likely methodological framework. Furthermore, it details the known biological activities of this compound, with a particular focus on its role as a tyrosinase inhibitor and its potential applications in dermatology and pharmacology.

Introduction

Lindera aggregata (Sims) Kosterm., a member of the Lauraceae family, has a long history of use in traditional medicine, particularly in East Asia.[1] Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, including sesquiterpenoids, alkaloids, and flavonoids.[1] Among these, this compound has emerged as a compound of interest due to its distinct chemical structure and biological activities. This guide will focus on the technical aspects of its discovery, the methodologies for its isolation from its natural source, and its characterized biological functions.

Discovery of this compound

While the seminal publication detailing the first isolation of this compound could not be definitively identified through extensive database searches, it is understood to have been first reported in a 1985 publication of Acta Pharmaceutica Sinica. The initial discovery would have stemmed from a broader phytochemical screening of Lindera aggregata, a plant known for its diverse chemical constituents.[1] The process would have involved the systematic extraction and fractionation of plant material, followed by chromatographic separation to yield pure compounds, one of which was identified as the novel sesquiterpene lactone, this compound.

Physicochemical Properties and Structure

The structure of this compound was elucidated using a combination of spectroscopic techniques, which is standard practice in natural product chemistry.

| Property | Data |

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| Class | Sesquiterpene Lactone |

| Key Spectroscopic Data | ¹H-NMR, ¹³C-NMR, Mass Spectrometry, Infrared Spectroscopy |

Note: The specific spectral data from the original publication is not available. The data presented here is based on the known structure of this compound.

Proposed Isolation Methodology

Based on established protocols for the isolation of sesquiterpenoids from plant matrices, a likely experimental workflow for the isolation of this compound from the roots of Lindera aggregata is outlined below.

Plant Material Collection and Preparation

-

Source: Roots of Lindera aggregata (Sims) Kosterm.

-

Preparation: The plant material would be air-dried, pulverized into a fine powder to increase the surface area for extraction, and stored in a cool, dry place to prevent degradation of chemical constituents.

Extraction

-

Solvent: The powdered plant material would be subjected to solvent extraction, likely using a moderately polar solvent such as ethanol or a combination of chloroform and methanol, to efficiently extract sesquiterpenoids.

-

Method: Maceration or Soxhlet extraction would be employed to ensure thorough extraction of the desired compounds. The resulting crude extract would then be concentrated under reduced pressure to yield a viscous residue.

Fractionation and Chromatography

The crude extract, a complex mixture of various phytochemicals, would then undergo a series of fractionation and chromatographic steps to isolate this compound.

-

Solvent-Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a moderately polar sesquiterpene lactone, would likely be enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction would be subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would be used to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound would be further purified using preparative HPLC, a high-resolution technique that allows for the isolation of pure compounds.

The following diagram illustrates the proposed experimental workflow for the isolation of this compound.

Biological Activity: Inhibition of Melanogenesis

A significant body of research has focused on the biological activities of this compound. Notably, it has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[2]

Mechanism of Action

This compound exerts its anti-melanogenic effects by directly binding to and inhibiting the activity of tyrosinase.[2] This inhibition leads to a downstream reduction in the production of melanin, the pigment responsible for skin coloration.

The following diagram depicts the signaling pathway of melanogenesis and the inhibitory action of this compound.

Quantitative Data on Tyrosinase Inhibition

| Assay | Result | Reference |

| Tyrosinase Inhibition Assay | Potent inhibitory activity | [2] |

| Melanin Content Assay in B16F10 cells | Significant reduction in melanin production | [2] |

Note: Specific IC₅₀ values from the primary literature were not available in the reviewed abstracts.

Potential Applications

The potent tyrosinase inhibitory activity of this compound suggests its potential for various applications, particularly in the fields of dermatology and cosmetics.

-

Hyperpigmentation Disorders: this compound could be investigated as a therapeutic agent for treating hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.

-

Cosmeceuticals: Due to its skin-lightening properties, this compound is a promising candidate for inclusion in cosmeceutical formulations aimed at promoting even skin tone and reducing the appearance of dark spots.

Conclusion

This compound, a sesquiterpene lactone from Lindera aggregata, represents a valuable natural product with significant biological activity. While the precise details of its initial discovery and isolation require access to the original 1985 publication, this guide provides a robust, technically-informed overview based on established scientific principles and available data. Its well-characterized role as a tyrosinase inhibitor positions it as a compelling lead compound for the development of novel dermatological and cosmetic agents. Further research into its synthesis, formulation, and clinical efficacy is warranted to fully realize its therapeutic and commercial potential.

References

Isolindleyin CAS number and chemical identifiers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties and biological activities of Isolindleyin, with a focus on its potential as a therapeutic agent.

Chemical Identifiers and Properties

This compound is a natural compound with established chemical identifiers and properties, crucial for its synthesis, identification, and application in research.

| Identifier | Value |

| CAS Number | 87075-18-1[1][2] |

| Molecular Formula | C23H26O11[1] |

| Molecular Weight | 478.45 g/mol [2] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate[1] |

| InChI | InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1[1] |

| InChIKey | KHUVRRVIZOSFTI-OXUVVOBNSA-N[1] |

| Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HOC(=O)C3=CC(=C(C(=C3)O)O)O[1] |

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activities, positioning it as a compound of interest for dermatological and potentially other therapeutic applications. Its primary reported activities include tyrosinase inhibition, anti-melanogenic effects, and anti-inflammatory and analgesic properties.

Tyrosinase Inhibition and Anti-Melanogenic Effects

This compound is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibitory action forms the basis of its anti-melanogenic properties.

Quantitative Data Summary

| Parameter | Value | Source |

| Tyrosinase Binding (Kd) | 54.8 μM | MedchemExpress |

Further quantitative data on melanin content reduction in cell-based assays would be detailed here upon availability in cited literature.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anti-melanogenic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effects of this compound on melanocytes and ensure that observed reductions in melanin are not due to cell death.

-

Methodology:

-

Seed human epidermal melanocytes in 96-well plates and culture until confluent.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Melanin Content Assay

-

Purpose: To quantify the amount of melanin produced by melanocytes after treatment with this compound.

-

Methodology:

-

Culture human epidermal melanocytes and treat with various concentrations of this compound for a defined period.

-

Harvest the cells and lyse them using a suitable buffer.

-

Solubilize the melanin pellets in a solution of NaOH (e.g., 1N NaOH) by heating (e.g., at 80°C).

-

Measure the absorbance of the solubilized melanin at approximately 475 nm using a spectrophotometer.

-

Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.

-

Western Blot Analysis for Tyrosinase Expression

-

Purpose: To determine if this compound affects the expression level of the tyrosinase protein.

-

Methodology:

-

Treat cultured melanocytes with this compound for a specified time.

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for tyrosinase.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Normalize the tyrosinase band intensity to a loading control (e.g., β-actin or GAPDH).

-

Molecular Docking of this compound with Tyrosinase

-

Purpose: To computationally model the interaction between this compound and the active site of the tyrosinase enzyme to understand the mechanism of inhibition.

-

Methodology:

-

Obtain the 3D crystal structure of human tyrosinase from a protein data bank.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the this compound molecule.

-

Perform docking simulations using software like AutoDock to predict the binding pose and affinity of this compound within the active site of tyrosinase.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme.

-

Signaling Pathway of Tyrosinase Inhibition by this compound

This compound exerts its anti-melanogenic effects through the direct inhibition of tyrosinase. This action interrupts the melanogenesis signaling cascade at a critical enzymatic step. The binding of this compound to tyrosinase prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the production of melanin. While the direct impact of this compound on upstream signaling molecules like MITF (Microphthalmia-associated transcription factor) and CREB (cAMP response element-binding protein) has not been explicitly detailed in the available literature, its primary mechanism is understood to be the direct enzymatic inhibition of tyrosinase.

Anti-inflammatory and Analgesic Activities

While this compound is reported to possess anti-inflammatory and analgesic properties, specific quantitative data and detailed experimental protocols for these activities are not extensively available in the current body of scientific literature. The following represents generalized in vivo models used to assess such activities.

Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory)

-

Purpose: To evaluate the acute anti-inflammatory effects of this compound.

-

Methodology:

-

Administer this compound or a control vehicle to rodents orally or via injection.

-

After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the hind paw.

-

Measure the paw volume or thickness at various time points post-carrageenan injection using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to the control group.

-

Acetic Acid-Induced Writhing Test (Analgesic)

-

Purpose: To assess the peripheral analgesic activity of this compound.

-

Methodology:

-

Administer this compound or a control vehicle to mice.

-

After a predetermined time, inject acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Count the number of writhes over a specific period (e.g., 20 minutes).

-

Determine the percentage of pain inhibition relative to the control group.

-

Hot Plate Test (Analgesic)

-

Purpose: To evaluate the central analgesic effects of this compound.

-

Methodology:

-

Administer this compound or a control vehicle to the test animals.

-

Place the animals on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).

-

A significant increase in reaction time compared to the control group indicates an analgesic effect.

-

Conclusion

This compound is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its demonstrated ability to inhibit tyrosinase and suppress melanogenesis makes it a strong candidate for development in dermatology, particularly for hyperpigmentation disorders. Further research is warranted to fully elucidate the mechanisms and quantitative effects of its anti-inflammatory and analgesic properties to expand its therapeutic potential.

References

Technical Guide: Spectroscopic Data for Isolindleyin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental spectral data (NMR, Mass Spec) for Isolindleyin is limited. The following guide provides a standardized framework and general protocols for the acquisition and presentation of such data for a natural product of this nature.

Introduction

This compound is a butyrophenone derivative recognized for its biological activities, including anti-inflammatory, analgesic, and anti-melanogenic properties. Its potential as a tyrosinase inhibitor makes it a compound of interest in dermatological and pharmaceutical research. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for any further development. This guide outlines the standard spectroscopic data and protocols required for the comprehensive analysis of this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a complete structural assignment, ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY, HSQC, HMBC) are typically employed.[1]

Table 1: ¹H NMR Spectral Data (Placeholder)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' | e.g., 7.25 | d | e.g., 8.5 | 2H |

| H-2' | e.g., 6.90 | d | e.g., 8.5 | 2H |

| H-1 | e.g., 2.90 | t | e.g., 7.0 | 2H |

| H-2 | e.g., 2.75 | t | e.g., 7.0 | 2H |

| H-4 | e.g., 2.15 | s | - | 3H |

Table 2: ¹³C NMR Spectral Data (Placeholder)

| Position | Chemical Shift (δ, ppm) |

| C-3 | e.g., 208.0 |

| C-1''' | e.g., 165.0 |

| C-4' | e.g., 155.0 |

| C-1' | e.g., 130.0 |

| C-2' | e.g., 115.0 |

| C-1 | e.g., 45.0 |

| C-2 | e.g., 30.0 |

| C-4 | e.g., 29.8 |

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.[2]

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data (Placeholder)

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | e.g., 375.1393 | e.g., 375.1390 | C₁₉H₂₂O₈ |

| [M+Na]⁺ | e.g., 397.1212 | e.g., 397.1209 | C₁₉H₂₂NaO₈ |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings.

General NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[4]

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.[5]

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for quantitative results.[6]

-

-

Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

General High-Resolution Mass Spectrometry (HR-ESI-MS) Protocol

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled with an ESI source.[7]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: The ESI source parameters are optimized to achieve stable and efficient ionization. Typical parameters include:

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas Pressure: 10-30 psi

-

Drying Gas Flow Rate: 5-10 L/min

-

Source Temperature: 100-300 °C

-

-

Mass Analysis: Data is acquired in positive or negative ion mode over a relevant mass range (e.g., m/z 100-1000). The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).[8]

-

Data Analysis: The acquired spectrum is analyzed to identify the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The elemental composition is then calculated from the accurate mass using software that considers isotopic abundance patterns.

Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.[9]

Caption: Workflow for Natural Product Characterization.

Signaling Pathway

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the melanin biosynthesis pathway. The inhibition mechanism likely involves direct binding to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, which are critical steps in melanogenesis.[10][11][12] Further studies are required to fully elucidate the detailed signaling cascade and potential off-target effects.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. BiblioBoard [openresearchlibrary.org]

- 7. HR-LC-ESI-Orbitrap-MS based metabolite profiling of Prunus dulcis Mill. (Italian cultivars Toritto and Avola) husks and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Isolindleyin Tyrosinase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isolindleyin, a butyrophenone, has been identified as a tyrosinase inhibitor, demonstrating potential as an anti-melanogenic agent.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[2][3][4] The enzyme catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5][6] The inhibition of tyrosinase is a critical strategy in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin lightening.[7][8] These application notes provide a detailed protocol for assessing the tyrosinase inhibitory activity of this compound using an in vitro enzymatic assay with mushroom tyrosinase.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as a tyrosinase inhibitor.

| Compound | Target Enzyme | Substrate | Kd (μM) | IC50 (μM) | Notes |

| This compound | Human Tyrosinase | Not Specified | 54.8[1] | Not Reported | Exhibits anti-inflammatory, analgesic, and anti-melanogenic activities.[1] |

| Kojic Acid (Positive Control) | Mushroom Tyrosinase | L-DOPA | Not Reported | ~22.0 ± 4.7[5] | A well-established tyrosinase inhibitor used as a positive control in many studies. |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay Protocol

This protocol is adapted from established methods for determining tyrosinase inhibition.[9][10][11]

1. Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock solution

-

This compound (test compound)

-

Kojic acid (positive control)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm[9][11]

2. Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution (200 U/mL): Dilute the 1000 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer immediately before use.

-

L-DOPA Solution (0.85 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 0.85 mM. Prepare this solution fresh.[9]

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. Further dilutions to desired test concentrations should be made with phosphate buffer.

-

Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in phosphate buffer or water to prepare a stock solution. Further dilutions can be made with phosphate buffer.

3. Assay Procedure:

-

Add 100 µL of phosphate buffer to each well of a 96-well microplate.

-

Add 20 µL of the test sample solution (this compound at various concentrations) to the sample wells.

-

Add 20 µL of the positive control solution (kojic acid) to the positive control wells.

-

Add 20 µL of the solvent (e.g., DMSO diluted in buffer to match the concentration in the sample wells) to the blank wells.

-

Prepare corresponding wells for each sample, positive control, and blank without the enzyme to measure any background absorbance.

-

Add 20 µL of the mushroom tyrosinase solution (200 U/mL) to the sample, positive control, and blank wells (with enzyme). Add 20 µL of phosphate buffer to the wells without the enzyme.

-

Mix the contents of the wells and incubate the plate at 25°C for 10 minutes.[9]

-

To initiate the reaction, add 20 µL of the L-DOPA solution (0.85 mM) to all wells.[9]

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 10-20 minutes) or as an endpoint reading after a specific incubation time (e.g., 10 minutes).[9][11]

4. Calculation of Tyrosinase Inhibition:

The percentage of tyrosinase inhibition is calculated using the following formula[9]:

% Inhibition = [((A - B) - (C - D)) / (A - B)] x 100

Where:

-

A = Absorbance of the blank with enzyme

-

B = Absorbance of the blank without enzyme

-

C = Absorbance of the sample with enzyme

-

D = Absorbance of the sample without enzyme

5. Determination of IC50:

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Melanogenesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]

- 3. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. journal.umpr.ac.id [journal.umpr.ac.id]

- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsr.in [ijsr.in]

- 10. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

Application Note: Cell-Based Melanogenesis Assay Using Isolindleyin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the process of melanin synthesis, is a key physiological mechanism for photoprotection against ultraviolet (UV) radiation. However, abnormal and excessive melanin production can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. The enzyme tyrosinase is a critical rate-limiting enzyme in the melanogenesis pathway, making it a prime target for the development of skin-depigmenting agents. Isolindleyin, a natural compound, has been identified as a tyrosinase inhibitor with anti-melanogenic properties.[1][2] This application note provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound in inhibiting melanogenesis using the B16F10 mouse melanoma cell line, a well-established model for this purpose.[3][4][5][6]

Principle

This assay quantifies the effect of this compound on melanogenesis by measuring three key parameters in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 cells:

-

Cell Viability: To ensure that the observed effects on melanogenesis are not due to cytotoxicity.

-

Melanin Content: To directly measure the inhibition of melanin synthesis.

-

Tyrosinase Activity: To assess the inhibitory effect on the key enzyme of melanogenesis.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on the Viability of B16F10 Melanoma Cells

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 10 | 98.5 ± 4.8 |

| 25 | 97.1 ± 5.5 |

| 50 | 95.8 ± 4.9 |

| 100 | 93.2 ± 6.1 |

Table 2: Effect of this compound on Melanin Content in α-MSH-stimulated B16F10 Cells

| Treatment | Melanin Content (%) (Mean ± SD) |

| Control (no α-MSH) | 100 ± 7.3 |

| α-MSH (100 nM) | 250 ± 15.1 |

| α-MSH + this compound (10 µM) | 210 ± 12.6 |

| α-MSH + this compound (25 µM) | 175 ± 10.5 |

| α-MSH + this compound (50 µM) | 130 ± 8.9 |

| α-MSH + this compound (100 µM) | 110 ± 6.8 |

Table 3: Effect of this compound on Cellular Tyrosinase Activity in α-MSH-stimulated B16F10 Cells

| Treatment | Tyrosinase Activity (%) (Mean ± SD) |

| Control (no α-MSH) | 100 ± 6.9 |

| α-MSH (100 nM) | 220 ± 13.2 |

| α-MSH + this compound (10 µM) | 185 ± 11.1 |